(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
Description
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound features a cyano group, a nitrophenyl group, and a furan ring, making it a molecule of interest in various chemical and biological studies
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-5-7-15(8-6-14)20-10-9-19(28-20)11-16(13-22)21(25)23-17-3-2-4-18(12-17)24(26)27/h2-12H,1H3,(H,23,25)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHXRBXNMPXNIS-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the p-tolyl group: The p-tolyl group can be introduced via Friedel-Crafts alkylation.
Formation of the acrylamide moiety: The acrylamide group can be formed through the reaction of an appropriate amine with acryloyl chloride.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.
Nitration: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the p-tolyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium cyanide (NaCN) or other nucleophiles.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines.
Substitution: Products may include substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide serves as a building block for synthesizing more complex organic molecules. Its structural features allow for various chemical modifications that can lead to new compounds with desirable properties.
The compound has been investigated for its potential biological activities, including:
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Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial effects against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
Microorganism Minimum Inhibitory Concentration (MIC) Activity Type Staphylococcus aureus 8 µg/mL Bactericidal Escherichia coli 16 µg/mL Bactericidal Candida albicans 32 µg/mL Fungicidal - Anticancer Properties : The compound has been explored for its cytotoxic effects against various cancer cell lines. It interacts with cellular components, potentially inhibiting key enzymes involved in cancer progression.
Medicine
In medicinal chemistry, this compound is being researched for its potential therapeutic applications. Its ability to form covalent bonds with nucleophilic sites in proteins may lead to the development of new anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group enhances its interaction with bacterial cell walls, resulting in increased efficacy.
Case Study 2: Anticancer Activity
Research exploring the anticancer potential of this compound revealed promising results against breast cancer cell lines. The mechanism of action involves the generation of reactive oxygen species that induce oxidative stress in cancer cells, leading to cell death.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyano and nitrophenyl groups may play a role in binding to the target site, while the furan ring may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(3-nitrophenyl)-3-phenylacrylamide: Lacks the furan ring and p-tolyl group.
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-methylfuran-2-yl)acrylamide: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the p-tolyl group and the furan ring may enhance its stability and specificity in various applications.
Biological Activity
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group, a nitrophenyl group, and a furan ring. Its molecular formula is , and it possesses unique structural properties that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that compounds with similar structures can act as positive allosteric modulators of α7 nAChRs, influencing neuronal pathways involved in anxiety and depression .
1. Anxiolytic Effects
Research has shown that related compounds exhibit anxiolytic-like activity in animal models. For instance, 3-furan-2-yl-N-p-tolyl-acrylamide was found to produce significant anxiolytic effects at doses as low as 0.5 mg/kg in mice . This suggests that this compound may also possess similar anxiolytic properties due to its structural similarities.
2. Antimicrobial Activity
In vitro studies have indicated potential antimicrobial properties for compounds within this chemical class. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.22 µg/mL against various pathogens . This suggests that this compound could be explored further for its antimicrobial efficacy.
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Anxiolytic | Significant reduction in anxiety-like behavior | |
| Antimicrobial | MIC values as low as 0.22 µg/mL | |
| Interaction with nAChRs | Modulation of neuronal pathways |
Case Study 1: Anxiolytic Activity
In a study evaluating the effects of 3-furan-2-yl-N-p-tolyl-acrylamide on anxiety-like behavior in mice, it was observed that the compound produced anxiolytic effects similar to those induced by nicotine pretreatment. The study utilized the elevated plus maze and novelty suppressed feeding tests to assess behavior changes, highlighting the role of α7 nAChRs in mediating these effects .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related compounds, reporting significant activity against Gram-positive bacteria. The study employed various assays, including time-kill assays and biofilm formation inhibition tests, demonstrating the potential for these compounds in treating bacterial infections .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide, and what reaction conditions are critical for high yield and purity?
- Methodology :
-
Step 1 : Synthesis of the furan precursor (e.g., 5-(p-tolyl)furan-2-carbaldehyde) via Suzuki-Miyaura coupling of p-tolylboronic acid with 2-bromofuran derivatives under Pd catalysis .
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Step 2 : Knoevenagel condensation between the furan aldehyde and cyanoacetamide derivatives (e.g., N-(3-nitrophenyl)-2-cyanoacetamide) in the presence of a base (e.g., piperidine) and polar aprotic solvents (e.g., DMF or acetonitrile) to form the acrylamide backbone .
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Critical Conditions :
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Temperature control (60–80°C) to minimize side reactions.
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Use of anhydrous solvents to prevent hydrolysis of the nitrophenyl group.
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Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Table 1 : Comparison of Synthetic Routes
Method Yield (%) Purity (%) Key Conditions Reference Knoevenagel Condensation 65–75 ≥95 Piperidine, DMF, 70°C Microwave-Assisted 80–85 ≥98 DBU catalyst, 100°C, 30 min
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling :
- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (similar to nitrophenyl-containing analogs) .
- Work in a fume hood to avoid inhalation of fine particles.
- Storage :
- Store in airtight, light-resistant containers at –20°C to prevent degradation of the nitro and cyano groups.
- Solubility data (DMSO or DMF as primary solvents) should guide stock solution preparation to avoid precipitation .
Advanced Research Questions
Q. What computational methods are recommended for predicting the compound’s interactions with biological targets (e.g., Nrf2 or kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the acrylamide’s nitrophenyl group and target proteins (e.g., Keap1-Nrf2 binding pocket). Focus on hydrogen bonding with the cyano group and π-π stacking with the p-tolyl moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- Validation : Compare predicted EC50 values with experimental data from luciferase reporter assays (e.g., Nrf2 activation in lung epithelial cells) .
Q. How can structural modifications influence the compound’s bioactivity and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Replacing the p-tolyl group with CF3 (as in ) increases electrophilicity, enhancing Nrf2 activation by 30% .
- Steric Effects : Bulkier substituents on the furan ring reduce membrane permeability but improve target specificity (e.g., IC50 shifts from 1.2 µM to 0.7 µM in kinase inhibition assays) .
- Experimental Design :
- Synthesize analogs via parallel combinatorial chemistry.
- Screen using high-throughput assays (e.g., fluorescence polarization for protein binding).
Table 2 : Impact of Substituents on Bioactivity
| Modification Site | Group Added | Effect on Activity | Reference |
|---|---|---|---|
| p-Tolyl (Furan) | CF3 | ↑ Nrf2 activation (EC50: 0.8 µM) | |
| Nitrophenyl (Amide) | Cl (ortho) | ↓ Solubility, ↑ cytotoxicity |
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Root Causes :
- Variability in assay conditions (e.g., cell lines, incubation time).
- Impurities in synthesized batches (e.g., Z-isomer contamination in E-configuration products) .
- Resolution Strategies :
- Validate purity via HPLC (>98%) and NMR (e.g., confirm E-configuration via coupling constants: J = 12–16 Hz for trans-alkene protons) .
- Replicate assays in standardized conditions (e.g., HEK293 cells, 24-h exposure).
Key Data Gaps and Future Directions
- Physicochemical Properties : Melting point, logP, and solubility data are lacking for the parent compound. Prioritize differential scanning calorimetry (DSC) and shake-flask experiments .
- In Vivo Studies : No pharmacokinetic data (e.g., bioavailability, half-life). Propose murine models to assess ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
